
2-Fluoro-N-(4-methoxybenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a methoxybenzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-methoxybenzyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, 2-fluoroaniline is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(4-methoxybenzyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(4-methoxybenzyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methoxybenzyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: A simpler analog with only a fluorine atom attached to the benzene ring.
4-Methoxyaniline: Contains a methoxy group attached to the benzene ring and an amino group.
N-(4-Methoxybenzyl)aniline: Lacks the fluorine atom but has a similar structure.
Uniqueness
2-Fluoro-N-(4-methoxybenzyl)aniline is unique due to the combination of the fluorine atom and the methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H14FNO |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
2-fluoro-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14FNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Clave InChI |
ZKUBWPAPDICWBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
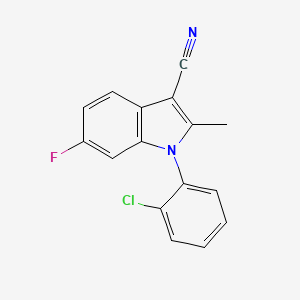
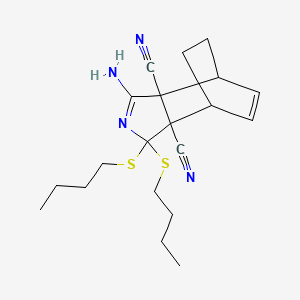
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
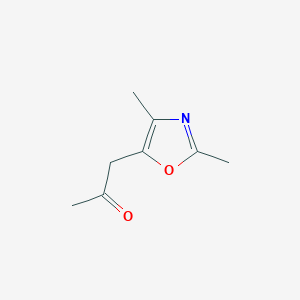
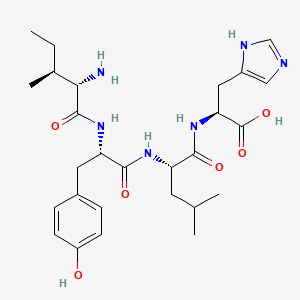
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

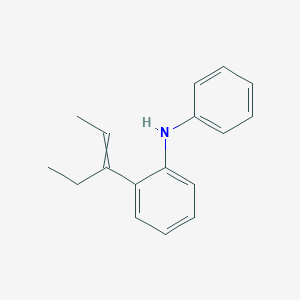
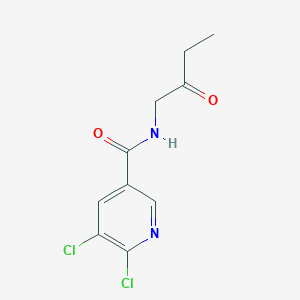
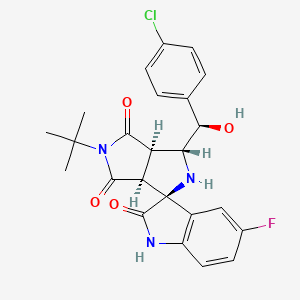
![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
